Cas no 1898109-44-8 (3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid)

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid is a versatile organic compound with significant potential applications in various chemical reactions. It features a methanesulfonylphenyl group, which enhances its reactivity and solubility, making it ideal for synthesis pathways. The presence of a 2,2-dimethylpropanoic acid moiety contributes to its unique physical and chemical properties, including improved stability and compatibility with a wide range of organic solvents. This compound is particularly valued for its synthetic utility and potential as a building block in the production of pharmaceuticals and agrochemicals.
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid structure
1898109-44-8 structure
商品名:3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
CAS番号:1898109-44-8
MF:C12H16O4S
メガワット:256.318042755127
CID:6422489
PubChem ID:117394372

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
    • EN300-2004801
    • 1898109-44-8
    • インチ: 1S/C12H16O4S/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)17(3,15)16/h4-7H,8H2,1-3H3,(H,13,14)
    • InChIKey: XVYHLXVCUSTRBO-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1=CC=CC(=C1)CC(C(=O)O)(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 256.07693016g/mol
  • どういたいしつりょう: 256.07693016g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 79.8Ų

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2004801-0.5g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
0.5g
$946.0 2023-09-16
Enamine
EN300-2004801-0.25g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
0.25g
$906.0 2023-09-16
Enamine
EN300-2004801-0.1g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
0.1g
$867.0 2023-09-16
Enamine
EN300-2004801-0.05g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
0.05g
$827.0 2023-09-16
Enamine
EN300-2004801-5.0g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
5g
$2858.0 2023-06-01
Enamine
EN300-2004801-1g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
1g
$986.0 2023-09-16
Enamine
EN300-2004801-10g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
10g
$4236.0 2023-09-16
Enamine
EN300-2004801-2.5g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
2.5g
$1931.0 2023-09-16
Enamine
EN300-2004801-1.0g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
1g
$986.0 2023-06-01
Enamine
EN300-2004801-10.0g
3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid
1898109-44-8
10g
$4236.0 2023-06-01

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid 関連文献

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acidに関する追加情報

Introduction to 3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid (CAS No. 1898109-44-8)

3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1898109-44-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a 3-methanesulfonylphenyl moiety and a branched 2,2-dimethylpropanoic acid backbone, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications.

The structural design of 3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid incorporates a highly electron-withdrawing 3-methanesulfonylphenyl group, which enhances its interaction with biological targets. This feature is particularly valuable in drug design, where precise modulation of electronic properties can influence binding affinity and selectivity. The presence of the 2,2-dimethylpropanoic acid moiety contributes to steric stability, allowing the compound to maintain structural integrity in complex biological environments.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic and pharmacodynamic properties of such compounds. Studies have demonstrated that the 3-methanesulfonylphenyl group can serve as an effective linker in the development of novel bioactive molecules. Its ability to engage with specific amino acid residues in protein targets has been leveraged in the design of inhibitors for enzymes involved in metabolic pathways.

In the realm of medicinal chemistry, 3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid has been explored as a key intermediate in synthesizing derivatives with enhanced therapeutic potential. Researchers have reported its utility in generating compounds with anti-inflammatory and anti-protease activities. The 2,2-dimethylpropanoic acid component provides a stable scaffold that can be modified to fine-tune biological activity while maintaining solubility and metabolic stability.

The synthesis of 3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing pharmaceutical-grade materials that meet stringent regulatory standards.

One of the most compelling aspects of this compound is its potential application in targeted drug delivery systems. The combination of lipophilicity provided by the isobutyl group and polar interactions mediated by the sulfonamide moiety allows for efficient cellular uptake and target engagement. This dual functionality makes it an attractive candidate for developing prodrugs or conjugates that enhance therapeutic efficacy.

Current research is focused on elucidating the mechanistic basis of action for derivatives of 3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid. High-resolution structural studies using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into how these compounds interact with biological macromolecules. Such structural information is critical for optimizing drug-like properties and minimizing off-target effects.

The role of computational modeling in predicting the behavior of 3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding its conformational dynamics and electronic structure. These computational tools help researchers predict how the compound will behave in different environments, from solution to cellular compartments.

In conclusion, 3-(3-methanesulfonylphenyl)-2,2-dimethylpropanoic acid (CAS No. 1898109-44-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable building block for developing novel therapeutics. As research continues to uncover new applications for this compound, its importance in medicinal biology is likely to grow further.

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